1-(2-Chlorobenzoyl)-3-[2-(naphthalen-1-YL)-2H-1,2,3-benzotriazol-5-YL]thiourea
Overview
Description
1-(2-Chlorobenzoyl)-3-[2-(naphthalen-1-YL)-2H-1,2,3-benzotriazol-5-YL]thiourea is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a naphthyl group, and a benzotriazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzoyl)-3-[2-(naphthalen-1-YL)-2H-1,2,3-benzotriazol-5-YL]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazole Intermediate: This step involves the reaction of 2-naphthylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then reacted with sodium azide to yield the benzotriazole intermediate.
Acylation Reaction: The benzotriazole intermediate is then acylated with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 2-chlorobenzoyl-benzotriazole derivative.
Thiourea Formation: Finally, the 2-chlorobenzoyl-benzotriazole derivative is reacted with ammonium thiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzoyl)-3-[2-(naphthalen-1-YL)-2H-1,2,3-benzotriazol-5-YL]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiourea group to an amine.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chlorobenzoyl)-3-[2-(naphthalen-1-YL)-2H-1,2,3-benzotriazol-5-YL]thiourea has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry:
Materials Science: The compound can be used in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)-3-[2-(naphthalen-1-YL)-2H-1,2,3-benzotriazol-5-YL]thiourea depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the benzotriazole and thiourea groups can facilitate interactions with biological molecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorobenzoyl)-3-[2-(naphthalen-1-YL)-2H-1,2,3-benzotriazol-5-YL]urea: Similar structure but with a urea group instead of a thiourea group.
1-(2-Chlorobenzoyl)-3-[2-(naphthalen-1-YL)-2H-1,2,3-benzotriazol-5-YL]thiourea derivatives: Various derivatives with different substituents on the naphthyl or benzotriazole rings.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic electronics, medicinal chemistry, and materials science.
Properties
IUPAC Name |
2-chloro-N-[(2-naphthalen-1-ylbenzotriazol-5-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5OS/c25-19-10-4-3-9-18(19)23(31)27-24(32)26-16-12-13-20-21(14-16)29-30(28-20)22-11-5-7-15-6-1-2-8-17(15)22/h1-14H,(H2,26,27,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSVLBMUZTUIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=S)NC(=O)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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